molecular formula C14H18N2O B11035494 2,2,4,6-Tetramethyl-1,2-dihydroquinoline-8-carboxamide

2,2,4,6-Tetramethyl-1,2-dihydroquinoline-8-carboxamide

Cat. No.: B11035494
M. Wt: 230.31 g/mol
InChI Key: SYDARSDXSANJNV-UHFFFAOYSA-N
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Description

2,2,4,6-Tetramethyl-1,2-dihydroquinoline-8-carboxamide is an organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes multiple methyl groups and a carboxamide functional group attached to a dihydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,6-Tetramethyl-1,2-dihydroquinoline-8-carboxamide typically involves the following steps:

    Formation of the Quinoline Ring: The initial step involves the synthesis of the quinoline ring, which can be achieved through the Skraup synthesis or Friedländer synthesis.

    Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the quinoline derivative with an appropriate amine under suitable conditions, often involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the quinoline ring, converting it to a tetrahydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include hydroxylated, carbonylated, and substituted quinoline derivatives, which can further undergo additional transformations for various applications.

Scientific Research Applications

Chemistry

In chemistry, 2,2,4,6-Tetramethyl-1,2-dihydroquinoline-8-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, derivatives of this compound are explored for their pharmacological activities. They may act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2,2,4,6-Tetramethyl-1,2-dihydroquinoline-8-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4,6-Tetramethyl-1,2-dihydroquinoline-8-carboxamide stands out due to its combination of multiple methyl groups and a carboxamide functional group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

2,2,4,6-tetramethyl-1H-quinoline-8-carboxamide

InChI

InChI=1S/C14H18N2O/c1-8-5-10-9(2)7-14(3,4)16-12(10)11(6-8)13(15)17/h5-7,16H,1-4H3,(H2,15,17)

InChI Key

SYDARSDXSANJNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)N)NC(C=C2C)(C)C

Origin of Product

United States

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